(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Chiral Resolution SYK Inhibition Process Chemistry

Procure (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (≥98% purity) as the essential chiral building block for SYK inhibitors (WO2011075560A1) and S1P receptor agonists. The (R)-enantiomer is pharmacologically mandatory—(S)-enantiomer (CAS 1261235-62-4) or racemate fails SYK target engagement. The 2-chloropyrimidine oxygen linker is an irreplaceable H-bond acceptor bioisostere; nitrogen substitution disrupts receptor binding. Boc-deprotection (TFA/DCM) enables rapid parallel library synthesis. Verify stereochemical integrity before use.

Molecular Formula C13H18ClN3O3
Molecular Weight 299.75 g/mol
CAS No. 1264036-68-1
Cat. No. B3228544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
CAS1264036-68-1
Molecular FormulaC13H18ClN3O3
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)Cl
InChIInChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3/t9-/m1/s1
InChIKeyQTOBLDDNTYTCMA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1264036-68-1)


(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1264036-68-1) is a chiral pyrrolidine-carboxylate building block featuring a 2-chloropyrimidine ether moiety at the 3-position with defined (R)-stereochemistry . It is industrially classified as a key intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists and spleen tyrosine kinase (SYK) inhibitors, where stereochemical integrity directly impacts downstream biological potency [1]. The compound is commercially available at purities of 95-98% and serves as a critical starting material for investigational active pharmaceutical ingredients (APIs).

Why (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate Cannot Be Replaced by a Racemate or Alternative Intermediate


Stereochemistry is a critical determinant of pharmacological activity in the pyrrolidine-based SYK inhibitor class. The (R)-enantiomer is specifically utilized in the patented synthesis of potent SYK inhibitors (e.g., those in WO2011075560A1), whereas the (S)-enantiomer (CAS 1261235-62-4) or racemic mixtures can lead to a significant loss of target engagement [1]. Substituting the oxygen linker with a nitrogen (e.g., tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate) alters the electronic properties and hydrogen-bonding capacity of the pharmacophore, rendering the resulting compound chemically distinct and unsuitable for the same synthetic pathway without extensive re-optimization . Furthermore, replacing the tert-butyl (Boc) protecting group with a methyl or ethyl ester (e.g., Methyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate) introduces orthogonal protecting-group strategies that are incompatible with standard Boc-chemistry solid-phase or solution-phase protocols.

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate


Enantiomeric Excess vs. (S)-Enantiomer in Patent-Grade SYK Inhibitor Synthesis

The (R)-enantiomer is the exclusively cited stereoisomer in the patent literature for the synthesis of aminopyrimidine SYK inhibitors (WO2011075560A1). Procurement of the (S)-enantiomer (CAS 1261235-62-4) or racemate (CAS not assigned) for this pathway introduces a stereochemical mismatch that has not been shown to yield active inhibitors. [1] While direct IC50 data specifically for the free base intermediate is not publicly disclosed, the patent explicitly requires the (R)-configuration for the generation of biologically active species, establishing this as a procurement-critical specification. [2]

Chiral Resolution SYK Inhibition Process Chemistry

Purity Benchmark: 98% vs. Industry Standard 95% Baseline

Commercial lots of the (R)-enantiomer from certified suppliers such as Leyan (Product 1779436) and Synblock are standardized at a minimum purity of 98% (NLT 98%) . This exceeds the typical 95% purity offered by several general chemical suppliers for the (S)-enantiomer or undefined stereochemistry variants . For users performing structure-activity relationship (SAR) studies, a 3% reduction in purity can correspond to 3% of undefined impurities that may confound biological assay results.

Quality Control Purity Analysis Procurement Specification

Ether vs. Amino Linker: Impact on Physicochemical and ADME Profile

Replacement of the oxygen linker in (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate with an amino group (tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate) results in a fundamentally different hydrogen-bonding profile and increased basicity (pKa ~8-9 for secondary amine vs. non-basic ether). This modification shifts the calculated logP and polar surface area, altering membrane permeability and target binding. While both are pyrrolidine intermediates, the ether-linked variant is specifically used in the context of S1P receptor agonists, where the oxygen atom participates in a critical hydrogen-bond acceptor interaction with the receptor tyrosine residue. [1]

Pharmacophore Design Physicochemical Properties Medicinal Chemistry

Optimal Application Scenarios for (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate


Stereospecific Synthesis of SYK Inhibitors for Inflammatory Disease Programs

Procure (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (98% purity, CAS 1264036-68-1) as the starting material for constructing aminopyrimidine-based SYK inhibitors according to WO2011075560A1. The defined (R)-stereochemistry ensures that the final API candidate matches the active configuration described in the patent [1]. Using the (S)-enantiomer or racemate will lead to inactive or mixed stereoisomers that fail to inhibit SYK in biochemical assays.

Controlled S1P Receptor Agonist Pharmacophore Construction

Utilize the compound's 2-chloropyrimidine ether moiety as a bioisostere for the pyridine head group in S1P receptor agonists. The oxygen linker maintains the critical H-bond acceptor interaction with the receptor, while the Boc-protected pyrrolidine allows for late-stage diversification after deprotection [2]. Do not substitute with the nitrogen-linked analog, as this introduces an unwanted basic center that disrupts receptor binding.

High-Throughput SAR Expansion via Boc-Deprotection and Parallel Synthesis

Leverage the 98% purity of the (R)-enantiomer for direct use in high-throughput parallel synthesis without additional purification. The tert-butyl carbamate (Boc) group is quantitatively removed under standard acidic conditions (TFA/DCM), revealing the free secondary amine for rapid diversification with carboxylic acids, sulfonyl chlorides, or isocyanates [1]. This workflow depends on high starting purity to minimize byproduct formation during library synthesis.

Quote Request

Request a Quote for (R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.